2-bromo-N-(2,6-dimethylphenyl)acetamide
CAS No.: 40251-98-7
Cat. No.: VC11993859
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40251-98-7 |
|---|---|
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 2-bromo-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
| Standard InChI Key | FMQPTEFSATTZFW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CBr |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CBr |
Introduction
Chemical and Physical Properties
2-Bromo-N-(2,6-dimethylphenyl)acetamide is a solid compound with well-defined physicochemical characteristics. Its molecular structure features a bromine atom attached to the acetamide group and a 2,6-dimethylphenyl substituent, contributing to its distinct reactivity and stability. Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-N-(2,6-dimethylphenyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.11 g/mol |
| Density | 1.439 g/cm³ |
| Boiling Point | 329.8°C at 760 mmHg |
| Melting Point | 148–151°C |
| Flash Point | 153.3°C |
| Exact Mass | 241.01000 |
| PSA (Polar Surface Area) | 29.10000 Ų |
| LogP (Partition Coefficient) | 2.70980 |
The compound’s density and melting point suggest a stable crystalline structure, while its moderate LogP value indicates balanced hydrophobicity, facilitating solubility in organic solvents such as dichloromethane or chloroform . The bromine atom’s electronegativity and size enhance its reactivity in nucleophilic substitution reactions, a feature critical to its synthetic utility.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves bromination of N-(2,6-dimethylphenyl)acetamide. This reaction proceeds via electrophilic substitution, where bromine () or a brominating agent replaces a hydrogen atom on the acetamide group. The general reaction scheme is:
Key reaction conditions include:
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Solvent: Dichloromethane or chloroform.
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Temperature: Room temperature or slightly elevated (25–40°C).
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Purification: Recrystallization or column chromatography to isolate the product.
The choice of solvent ensures optimal reactivity and minimizes side reactions, while controlled temperatures prevent decomposition. Yields depend on reagent purity and reaction time, with industrial-scale processes optimizing these parameters for cost efficiency.
Industrial Production
Industrial synthesis scales the bromination process using cost-effective reagents like hydrobromic acid () in lieu of elemental bromine. Continuous-flow reactors enhance yield and reduce waste, aligning with green chemistry principles. Post-synthesis purification employs fractional distillation or large-scale recrystallization, ensuring >95% purity for commercial distribution.
Biological Activity and Mechanism of Action
Enzyme Inhibition
2-Bromo-N-(2,6-dimethylphenyl)acetamide exhibits notable enzyme inhibitory activity, particularly against cholinesterases. These enzymes, critical for neurotransmitter regulation, are inhibited through competitive binding at the active site. The bromine atom enhances binding affinity via halogen bonding, while the dimethylphenyl group stabilizes hydrophobic interactions.
Protein Interactions
Studies highlight its ability to modulate protein function by binding to allosteric sites. For example, it disrupts the conformational changes required for enzyme-substrate complex formation, effectively reducing catalytic activity. This mechanism is under investigation for neurodegenerative diseases, where enzyme hyperactivity contributes to pathology.
Applications in Scientific Research
Organic Synthesis
The compound’s bromine atom makes it a pivotal intermediate in nucleophilic substitution reactions. Applications include:
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Synthesis of Heterocycles: Reacting with amines or thiols yields pyrrolidine or thiazole derivatives, valuable in medicinal chemistry.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aromatic or aliphatic groups, expanding molecular diversity.
Pharmacological Studies
Preliminary in vitro assays suggest potential therapeutic applications:
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Anticancer Activity: Moderate cytotoxicity against breast cancer cell lines (MCF-7) with values in the micromolar range.
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Antimicrobial Effects: Inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis pathways.
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